molecular formula C10H8BrFN2O B1408947 1-(2-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol CAS No. 1599089-24-3

1-(2-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol

Cat. No. B1408947
CAS RN: 1599089-24-3
M. Wt: 271.09 g/mol
InChI Key: QRDPFQHKODFYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 2-Bromo-5-fluorobenzyl bromide . This is a fluorinated building block, which means it’s often used in the synthesis of other complex organic compounds .


Synthesis Analysis

While specific synthesis methods for “1-(2-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol” are not available, 2-Bromo-5-fluorobenzyl bromide is known to react with β-amino esters to yield Benzazepines . This might suggest potential pathways for the synthesis of related compounds.


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluorobenzyl bromide, a related compound, is available . It has a molecular formula of C7H5Br2F and a monoisotopic mass of 265.874176 Da .


Physical And Chemical Properties Analysis

2-Bromo-5-fluorobenzyl alcohol, a related compound, has a molecular formula of C7H6BrFO and a monoisotopic mass of 203.958603 Da .

Scientific Research Applications

Xanthine Oxidase Inhibitory Activity

1-(2-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol derivatives have been synthesized and evaluated for their inhibitory activity against xanthine oxidase, an enzyme involved in oxidative stress and various diseases. Qi et al. (2015) developed synthetic routes for these compounds and found significant xanthine oxidase inhibitory activity in vitro, indicating potential applications in treating diseases related to oxidative stress (Qi et al., 2015).

Potential Antipsychotic Agents

Derivatives of 1-(2-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol have been explored as novel antipsychotic agents. Wise et al. (1987) reported the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, exhibiting antipsychotic-like profiles without interacting with dopamine receptors, a common target of conventional antipsychotics (Wise et al., 1987).

Crystal Structure and Molecular Analysis

Yang et al. (2021) conducted a detailed study on 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a closely related compound, focusing on its crystal structure and molecular properties using Density Functional Theory (DFT). This research provides insights into the structural and electronic properties of such compounds, which could be useful for designing drugs and materials (Yang et al., 2021).

Synthesis of COX-2 Inhibitors

Patel et al. (2004) explored the use of 4,5-diaryl-1H-pyrazole-3-ol derivatives, similar to 1-(2-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol, for synthesizing potential COX-2 inhibitors. These compounds could have implications in the development of anti-inflammatory drugs (Patel et al., 2004).

Safety and Hazards

2-Bromo-5-fluorobenzyl bromide is considered hazardous. It’s combustible, toxic if swallowed, and harmful to aquatic life with long-lasting effects . It’s recommended to avoid release to the environment and to seek immediate medical attention if swallowed .

properties

IUPAC Name

1-[(2-bromo-5-fluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O/c11-10-2-1-8(12)3-7(10)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDPFQHKODFYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=C(C=N2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Bromo-5-fluorophenyl)methyl]pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol
Reactant of Route 3
Reactant of Route 3
1-(2-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol
Reactant of Route 4
Reactant of Route 4
1-(2-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol
Reactant of Route 5
Reactant of Route 5
1-(2-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol
Reactant of Route 6
Reactant of Route 6
1-(2-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.